(1-Fluorovinyl)benzene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(1-Fluorovinyl)benzene can be synthesized through several methods. One common approach involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source. This method provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .

Another method involves the gold-catalyzed mono- and dihydrofluorination of alkynes using a stable complex that yields synthetically important fluoroalkenes . Additionally, a Shapiro fluorination reaction enables direct access to fluoroalkenes in good stereoselectivity from widely available ketones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for high yields and purity. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Reaction Types

The reactivity of (1-fluorovinyl)benzene can be categorized into several types of chemical reactions:

-

Electrophilic Aromatic Substitution : The presence of the fluorine atom enhances the electrophilicity of the compound, making it susceptible to electrophilic attack. For example, bromination can occur using Lewis acid catalysts like aluminum bromide to generate brominated products .

-

Nucleophilic Substitution Reactions : The vinyl group can act as a leaving group in nucleophilic substitution reactions, particularly when activated by strong nucleophiles or under specific conditions.

-

Addition Reactions : The double bond in the vinyl group allows for addition reactions with various reagents, including hydrogen halides and other electrophiles.

Mechanistic Insights

The mechanisms underlying the reactions involving this compound are complex and depend on several factors, including reaction conditions and the nature of the reactants:

-

Fluorination Mechanism : The direct fluorination mechanism involves the formation of an ipso-fluorocyclohexadienyl radical intermediate, which can further dissociate to yield fluorobenzene and hydrogen gas .

-

Cross-Coupling Mechanism : In palladium-catalyzed reactions, oxidative addition of aryl halides leads to the formation of a palladium(II) complex that subsequently undergoes reductive elimination to form the desired product .

Comparison of Reactivity

| Reaction Type | Reactivity Characteristics |

|---|---|

| Electrophilic Aromatic Substitution | Enhanced by fluorine; requires activation |

| Nucleophilic Substitution | Facilitated by strong nucleophiles |

| Addition Reactions | Possible with electrophiles; double bond reactive |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

(1-Fluorovinyl)benzene serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its reactivity allows for the formation of various derivatives through electrophilic aromatic substitution reactions and other synthetic pathways. The incorporation of the fluorovinyl group can lead to enhanced stability and reactivity in subsequent reactions, making it valuable for creating diverse chemical entities.

Reactivity Studies

Research has demonstrated that this compound can participate in various reaction mechanisms, including nucleophilic substitutions and cross-coupling reactions. These reactions are essential for generating new compounds with tailored properties, which are crucial in both academic and industrial settings .

Medicinal Chemistry

Enhancement of Pharmacokinetic Properties

The introduction of fluorine atoms into bioactive molecules, such as those derived from this compound, can significantly improve their physicochemical properties. This includes increased metabolic stability, improved lipophilicity, and enhanced binding affinity to biological targets. These characteristics make fluorinated compounds particularly appealing in drug development, where they may lead to more effective therapeutic agents.

Case Studies in Drug Development

Several studies have reported on the use of this compound derivatives in medicinal chemistry. For instance, compounds synthesized from this building block have shown promise as potential anti-cancer agents due to their ability to interact with specific biological pathways. The design of new pharmaceuticals often leverages the unique properties imparted by fluorination to achieve desired biological effects .

Materials Science

Development of High-Performance Materials

this compound is also utilized in materials science for the development of high-performance polymers and other materials. The presence of fluorine enhances the thermal stability and chemical resistance of these materials, making them suitable for demanding applications such as coatings, adhesives, and electronic components .

Fluorinated Polymers

Research indicates that polymers incorporating this compound exhibit unique electrical and optical properties, which are beneficial for applications in electronics and photonics. The ability to fine-tune these properties through the incorporation of fluorinated units opens up new avenues for material innovation .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Organic Synthesis | Building Block for Complex Molecules | Used to synthesize diverse fluorinated compounds through various reaction mechanisms. |

| Medicinal Chemistry | Enhancement of Pharmacokinetic Properties | Improves stability and binding affinity in drug development; potential anti-cancer agents identified. |

| Materials Science | Development of High-Performance Materials | Enhances thermal stability and chemical resistance; suitable for coatings and electronic components. |

Wirkmechanismus

The mechanism by which (1-Fluorovinyl)benzene exerts its effects involves its interaction with molecular targets through various pathways. The fluorovinyl group can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its application, such as in organic synthesis or medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Vinyl Fluoride: Similar to (1-Fluorovinyl)benzene but lacks the benzene ring, making it less stable and less versatile in synthetic applications.

Fluorostyrene: Another fluorinated styrene derivative with different substitution patterns, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a fluorovinyl group and a benzene ring, which imparts distinct electronic and steric properties. This combination makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .

Biologische Aktivität

(1-Fluorovinyl)benzene, a fluorinated vinyl compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic uses.

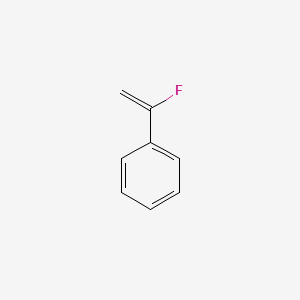

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom attached to a vinyl group that is further connected to a benzene ring. Its structure can be represented as follows:

This compound exhibits unique physicochemical properties due to the electronegativity of the fluorine atom, influencing its reactivity and interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound derivatives can act as potent enzyme inhibitors. A study highlighted the effectiveness of α-(1′-fluoro)vinyl amino acids, where this compound was shown to irreversibly inhibit lysine decarboxylase from Hafnia alvei, demonstrating its potential as a mechanism-based inhibitor for pyridoxal phosphate (PLP)-dependent enzymes .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects. In vitro studies suggest that exposure to benzene and its derivatives can induce pyroptosis, a form of programmed cell death associated with inflammation. The activation of the Aim2/Casp1 pathway was noted in cells exposed to benzene metabolites, which may include this compound as a contributing factor . This pathway's activation leads to increased expression of pro-inflammatory cytokines such as IL-1β, indicating a potential role in hematotoxicity linked to benzene exposure.

Study on Fluorinated Compounds

A comprehensive study focused on the synthesis and biological evaluation of fluoroalkenes, including this compound derivatives, revealed their significant reactivity in cross-coupling reactions. These compounds exhibited varying degrees of biological activity, with some demonstrating promising results as enzyme inhibitors .

Biological Activity Summary Table

Eigenschaften

IUPAC Name |

1-fluoroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXAGHVEUWODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388405 | |

| Record name | Benzene, (1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-31-1 | |

| Record name | Benzene, (1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-fluoroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives described in the research?

A1: The research presents a novel, one-pot synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives from readily available 1-(2,2-dibromovinyl)benzene starting materials []. This method utilizes wet tetra-n-butylammonium fluoride (TBAF·3H2O) as both a base and fluorine source, achieving high regioselectivity and yields up to 81%. This is significant because it offers a more efficient and practical approach compared to multi-step syntheses or the use of harsh reagents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.